![molecular formula C19H16O B14220622 1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene CAS No. 827605-93-6](/img/structure/B14220622.png)
1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is an organic compound characterized by the presence of a butynyloxy group attached to a diphenylpropyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne typically involves the reaction of 2-butynyloxy compounds with diphenylpropyne derivatives. One common method includes the reaction of 2-hydroxyacetophenone with a 2-halobutyne, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications.
化学反応の分析
Types of Reactions
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The butynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
科学的研究の応用
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including polymer synthesis and catalysis
作用機序
The mechanism of action of 3-(2-Butynyloxy)-3,3-diphenyl-1-propyne involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-(4-(t-amino)-2-butynyloxy) phthalimides: These compounds show similar activity to harmaline and are studied for their pharmacological effects.
1-(2-Butyn-1-yloxy)-3-chloro-2-propanol: This compound is another example of a butynyloxy derivative with distinct chemical properties.
Uniqueness
3-(2-Butynyloxy)-3,3-diphenyl-1-propyne is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its diphenylpropyne backbone and butynyloxy group make it a versatile compound in synthetic chemistry and medicinal research.
特性
CAS番号 |
827605-93-6 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC名 |
(1-but-2-ynoxy-1-phenylprop-2-ynyl)benzene |
InChI |
InChI=1S/C19H16O/c1-3-5-16-20-19(4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h2,6-15H,16H2,1H3 |
InChIキー |
JRCUZNRFJBIVBL-UHFFFAOYSA-N |
正規SMILES |
CC#CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


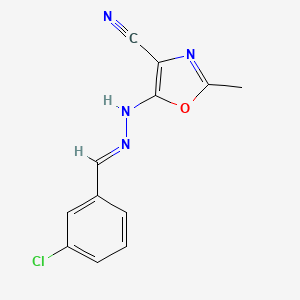
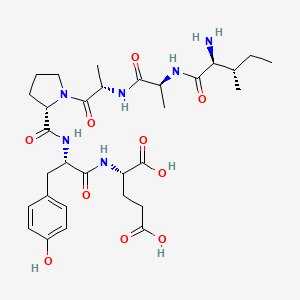
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
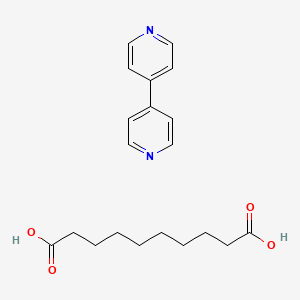
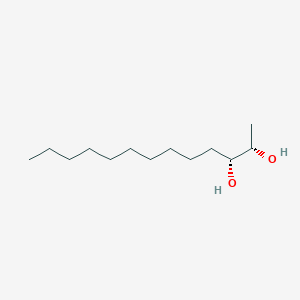
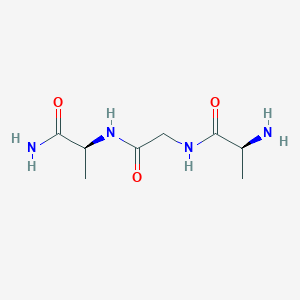
![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)

![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)

![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
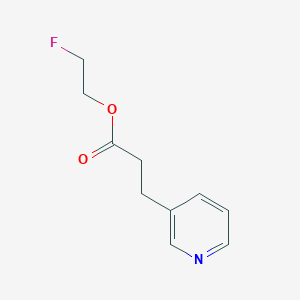
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)
